molecular formula C14H16O3 B14320722 6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one CAS No. 108904-80-9

6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one

Cat. No.: B14320722
CAS No.: 108904-80-9
M. Wt: 232.27 g/mol
InChI Key: NMSPVMOFEUYUEM-UHFFFAOYSA-N
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Description

6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one is a compound belonging to the benzopyran family, which is known for its diverse biological activities. Benzopyrans, also known as chromenes, are a class of organic compounds characterized by a benzene ring fused to a pyran ring. This specific compound is notable for its unique structural features, including ethyl, methoxy, and dimethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include a suitably substituted phenol and a β-ketoester with the desired ethyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Pechmann condensation or other cyclization reactions. These methods are scaled up to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the benzopyran ring.

Scientific Research Applications

6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxycoumarin: Similar in structure but lacks the ethyl and dimethyl groups.

    Umbelliferone: Another benzopyran derivative with different substituents.

    Herniarin: A naturally occurring coumarin with a methoxy group at the 7-position.

Uniqueness

6-Ethyl-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of ethyl, methoxy, and dimethyl groups influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

108904-80-9

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

6-ethyl-7-methoxy-3,4-dimethylchromen-2-one

InChI

InChI=1S/C14H16O3/c1-5-10-6-11-8(2)9(3)14(15)17-13(11)7-12(10)16-4/h6-7H,5H2,1-4H3

InChI Key

NMSPVMOFEUYUEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC(=O)C(=C2C)C

Origin of Product

United States

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